molecular formula C23H22O5 B14957991 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

3-[2-(4-methoxyphenyl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Katalognummer: B14957991
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: FOEKXWPWDJIVSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Eigenschaften

Molekularformel

C23H22O5

Molekulargewicht

378.4 g/mol

IUPAC-Name

3-[2-(4-methoxyphenyl)-2-oxoethoxy]-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one

InChI

InChI=1S/C23H22O5/c1-26-16-9-7-15(8-10-16)21(24)14-27-17-11-12-19-18-5-3-2-4-6-20(18)23(25)28-22(19)13-17/h7-13H,2-6,14H2,1H3

InChI-Schlüssel

FOEKXWPWDJIVSJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C4=C(CCCCC4)C(=O)O3

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one stands out due to its unique structure and properties. Similar compounds include:

  • 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one
  • 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

These compounds share some structural similarities but differ in their specific functional groups and biological activities.

Q & A

Basic: What are the established synthetic routes for this compound, and what methodological limitations exist?

Answer:
The compound can be synthesized via Pechmann condensation, a common method for coumarin derivatives. For example, hydroquinone reacts with methyl 2-oxo-1-cycloheptanecarboxylate under Pechmann conditions. However, the electron-deficient 2-position of hydroquinone results in low yields (~3%) due to poor activation for ring closure . To address this, researchers might explore alternative catalysts (e.g., Lewis acids) or microwave-assisted synthesis to improve efficiency. Characterization should include 1^1H NMR, IR, and UV/vis spectroscopy to confirm the chromenone backbone and methoxyphenyl substituents .

Basic: What spectroscopic and computational methods are recommended for structural elucidation?

Answer:
A combination of 1^1H NMR (to identify proton environments), 13^{13}C NMR (for carbon skeleton analysis), and IR spectroscopy (to detect carbonyl and ether functional groups) is essential . High-resolution mass spectrometry (HRMS) validates molecular weight. For advanced confirmation, density functional theory (DFT) calculations can predict electronic transitions and compare them with experimental UV/vis spectra. Ensure alignment between computed and observed λmax\lambda_{\text{max}} values for the chromenone system .

Advanced: How can researchers design experiments to investigate the compound’s bioactivity (e.g., antioxidant or enzyme inhibition)?

Answer:
Adopt a split-split plot design for multifactorial analysis, as seen in antioxidant studies . For enzyme inhibition (e.g., steroid sulfatase), use:

  • In vitro assays : Measure IC50_{50} values against purified enzymes.
  • Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Molecular docking : Model interactions between the methoxyphenyl group and enzyme active sites using software like AutoDock.
    Include positive controls (e.g., Irosustat for sulfatase inhibition) and validate results with triplicate measurements to ensure reproducibility .

Advanced: How should conflicting data on structure-activity relationships (SAR) be resolved?

Answer:
Contradictions in SAR often arise from differences in assay conditions or substituent effects. To resolve these:

  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC50_{50}) and adjust for variables like pH or solvent polarity .
  • Theoretical frameworks : Apply Hammett or Hansch analysis to quantify electronic/steric effects of the methoxy group on bioactivity .
  • Synthetic analogs : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to isolate contributing factors .

Advanced: What methodologies assess the compound’s environmental fate and ecotoxicological impact?

Answer:
Follow the INCHEMBIOL project framework :

Physicochemical properties : Measure logPP (octanol-water partition coefficient) and hydrolysis rates.

Biotic/abiotic degradation : Use OECD 301F (ready biodegradability) and photolysis studies under simulated sunlight.

Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (EC50_{50}) and algal growth inhibition tests.

Modeling : Employ quantitative structure-activity relationship (QSAR) models like EPI Suite to predict bioaccumulation .

Basic: How can researchers link this compound to a theoretical framework in drug discovery?

Answer:
Anchor the study to the "privileged structure" concept, where chromenone scaffolds are known for binding to diverse biological targets. For example:

  • Enzyme inhibition : Link to transition-state analog theory, where the 2-oxoethoxy group mimics ester bonds in substrates .
  • Receptor modulation : Use molecular topology to predict affinity for G-protein-coupled receptors (GPCRs) .
    This alignment ensures hypothesis-driven research and guides mechanistic studies .

Advanced: What statistical approaches validate experimental reproducibility in synthesis and bioassays?

Answer:

  • Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (temperature, catalyst loading) and identify critical variables .
  • ANOVA : Use split-split plot ANOVA to analyze bioassay data across multiple factors (e.g., concentration, exposure time) .
  • Power analysis : Calculate sample sizes to achieve 80% power, minimizing Type II errors in low-yield syntheses .

Basic: What are the best practices for characterizing thermal stability and crystallinity?

Answer:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen.
  • Differential scanning calorimetry (DSC) : Identify melting points and polymorphic transitions.
  • X-ray diffraction (XRD) : Resolve crystal packing motifs, particularly for the cyclohepta[c]chromenone core .
    Compare results with computational predictions (e.g., lattice energy calculations) to validate crystallographic models .

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